molecular formula C10H9FO B12355937 Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI)

Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI)

Cat. No.: B12355937
M. Wt: 164.18 g/mol
InChI Key: AYYCJDWIXBZFRT-WPRPVWTQSA-N
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Description

Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) (CAS: 372183-91-0) is a chiral cyclopropane derivative featuring a 4-fluorophenyl substituent at the 2-position and an aldehyde functional group. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.18 g/mol. The compound’s stereochemistry is defined as (1R,2R)-relative configuration, which may influence its reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2/t8-,10-/m0/s1

InChI Key

AYYCJDWIXBZFRT-WPRPVWTQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(C=C2)F)C=O

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)C=O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Several retrosynthetic pathways can lead to Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI):

  • Stereoselective cyclopropanation of 4-fluorostyrene derivatives
  • Functional group manipulation of cyclopropanecarboxylic acid derivatives
  • Oxidation of corresponding cyclopropylmethanol derivatives
  • Direct cyclopropanation of α,β-unsaturated systems

Each pathway presents unique advantages and challenges, particularly regarding stereochemical control of the cyclopropane ring.

Stereoselective Cyclopropanation Methods

Sulfur Ylide-Mediated Cyclopropanation

One of the most effective methods for preparing the target compound involves cyclopropanation using sulfur ylides. Corey and Chaykovsky pioneered this approach using dimethylsulfoxonium methylide. This method has been adapted for fluorinated substrates with good stereoselectivity.

In a typical procedure, trimethylsulfoxonium iodide reacts with a strong base (typically NaH or NaOH) in DMSO to generate the ylide, which subsequently reacts with appropriate α,β-unsaturated carbonyl compounds. The reaction proceeds through nucleophilic addition of the ylide to the electrophilic double bond, followed by intramolecular displacement to form the cyclopropane ring.

Transition Metal-Catalyzed Cyclopropanation

Another effective approach involves transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes. This method has been extensively used to synthesize cyclopropanes with high levels of stereocontrol.

For fluorinated substrates, research has shown that ruthenium and rhodium catalysts provide good yields and stereoselectivity. For example, dichloro(p-cymene)ruthenium(II) dimer in combination with chiral ligands such as 2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine has been used to synthesize cyclopropanecarboxylate esters with high enantioselectivity from ethyl diazoacetate and fluorostyrenes.

Specific Synthetic Routes for (1R,2R)-Stereochemistry

Route via Fluorostyrene Derivatives

A particularly effective approach for preparing Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) begins with the synthesis of 4-fluorostyrene:

  • Preparation of 4-fluorostyrene from 4-fluorobenzaldehyde via Wittig reaction with methyltriphenylphosphonium bromide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene
  • Stereoselective cyclopropanation using a chiral catalyst and ethyl diazoacetate
  • Reduction of the resulting ester to the alcohol
  • Oxidation to the aldehyde

This route provides good stereochemical control and has been demonstrated for similar fluorinated compounds.

Route via Cinnamic Acid Derivatives

Another effective route utilizes cinnamic acid derivatives:

  • Preparation of (E)-3-(4-fluorophenyl)acrylic acid through aldol condensation of 4-fluorobenzaldehyde with malonic acid
  • Esterification to form the methyl or ethyl ester
  • Cyclopropanation using trimethylsulfoxonium iodide with NaH or NaOH in DMSO
  • Transformation of the ester functionality to the aldehyde via reduction and oxidation steps

This approach has been documented for 3,4-difluorophenyl derivatives and could be readily adapted for the 4-fluorophenyl analogue.

Hydrogen-Borrowing Catalysis Approach

Recent advances in hydrogen-borrowing catalysis offer an innovative route to cyclopropanes. This method involves:

  • α-Alkylation of ketones with alcohols bearing leaving groups
  • Intramolecular nucleophilic displacement to form the cyclopropane ring

For example, research has demonstrated that phenoxy-substituted ketones can undergo hydrogen-borrowing alkylation and subsequent cyclization to give cyclopropanes in yields of 60-70%. This methodology could potentially be adapted for the synthesis of the target compound using appropriate 4-fluorophenyl-substituted precursors.

Chiral Resolution and Asymmetric Synthesis

Chiral Catalyst Methods

To achieve high enantioselectivity in the synthesis of (1R,2R)-stereoisomers, several chiral catalyst systems have proven effective:

  • Chiral oxazaborolidine catalysts with borane dimethylsulfide complex for stereoselective reductions
  • Ruthenium complexes with chiral ligands for asymmetric cyclopropanation
  • Chiral rhodium catalysts for diazo decomposition/cyclopropanation

These catalyst systems can provide the target compound with high enantiomeric excess.

Chiral Auxiliary Approach

Another approach to controlling stereochemistry involves chiral auxiliaries:

  • Preparation of (E)-3-(4-fluorophenyl)acryloyl chloride
  • Addition of L-menthol to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(4-fluorophenyl)-2-propenoate
  • Cyclopropanation using dimethylsulfoxonium methylide
  • Auxiliary removal and functional group manipulation to obtain the aldehyde

This approach has been successfully employed for 3,4-difluorophenyl derivatives and could be adapted for 4-fluorophenyl compounds.

Oxidation Methods for Aldehyde Formation

From Cyclopropylmethanol Derivatives

The oxidation of cyclopropylmethanol derivatives represents a key step in several synthetic routes to the target compound:

  • Synthesis of 2-(4-fluorophenyl)cyclopropylmethanol via appropriate methods
  • Oxidation to the corresponding aldehyde

The oxidation can be accomplished using various reagents, with pyridinium chlorochromate (PCC) in CH2Cl2 being particularly effective. This method typically provides yields of approximately 60% when conducted at ambient temperature for 3 hours.

Alternative Oxidation Methods

Other oxidation methods that could potentially be applied include:

  • Swern oxidation (DMSO, oxalyl chloride, triethylamine)
  • Dess-Martin periodinane oxidation
  • TEMPO-mediated oxidations

These methods may offer advantages in terms of selectivity, yield, or functional group compatibility for sensitive substrates.

Mechanochemical Approaches

Solvent-Free Synthesis

Recent developments in mechanochemistry offer environmentally friendly alternatives for cyclopropane synthesis. A three-step total mechano-synthesis has been reported for related cyclopropyl compounds, which includes:

  • Extrusive Suzuki-Miyaura coupling
  • Mechanochemical Minisci C-H alkylation
  • Extrusive oxidation Heck coupling

This methodology could potentially be adapted for the synthesis of Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) and offers advantages in terms of eco-friendliness, efficiency, and scalability.

Comparative Analysis of Preparation Methods

Efficiency and Stereoselectivity Comparison

Table 1 presents a comparative analysis of the major synthetic routes based on general performance metrics for related compounds.

Synthetic Route Typical Yield Range Stereoselectivity Scalability Key Advantages Key Limitations
Sulfur ylide cyclopropanation 60-75% Moderate to good Good Well-established, robust Moderate stereoselectivity
Transition metal catalyzed 70-85% Excellent Moderate High stereoselectivity Expensive catalysts, sensitive to reaction conditions
Via cyclopropylmethanol oxidation 55-65% Dependent on precursor Good Simple transformation Multi-step synthesis required
Hydrogen-borrowing catalysis 60-70% Good Moderate Atom economy, green chemistry Newer methodology, less precedent
Mechanochemical approach 65-75% Good Excellent Solvent-free, environmentally friendly Specialized equipment needed

Practical Considerations for Scale-up

For industrial-scale synthesis, several factors must be considered:

  • Safety : Avoiding hazardous reagents such as diazomethane is crucial. Trimethylsulfoxonium iodide represents a safer alternative for ylide-mediated cyclopropanations.

  • Cost-efficiency : While transition metal catalysts provide excellent stereoselectivity, their cost can be prohibitive for large-scale production. Sulfur ylide methods may offer better cost-performance balance.

  • Environmental impact : Newer methods such as hydrogen-borrowing catalysis and mechanochemical approaches offer reduced solvent usage and waste generation.

  • Product isolation : The physical properties of the target compound (a liquid with moderate polarity) necessitate careful consideration of isolation and purification strategies.

Laboratory Synthesis Protocol Analysis

Recommended Procedure for Research Scale

Based on the literature and available data, the following general procedure is recommended for laboratory-scale synthesis:

  • Preparation of (E)-3-(4-fluorophenyl)acrylic acid via Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid in pyridine/piperidine

  • Esterification to the methyl ester using H2SO4 in methanol

  • Cyclopropanation using trimethylsulfoxonium iodide (3 eq.) and NaH (3 eq.) in DMSO at room temperature for 4-6 hours

  • Hydrolysis of the ester using NaOH in methanol/water

  • Conversion to the aldehyde via reduction with LiAlH4 followed by oxidation with PCC

This procedure combines established methods from the literature that have been demonstrated for similar fluorinated compounds.

Critical Parameters for Successful Synthesis

Several parameters are critical for successful synthesis:

  • Ylide formation : Complete formation of the sulfur ylide before addition of the substrate is crucial for good yields in cyclopropanation reactions.

  • Temperature control : Maintaining appropriate temperature ranges during cyclopropanation (typically 20-30°C) and oxidation steps (ambient temperature) is essential for selectivity and yield.

  • Purification strategy : Column chromatography using silica gel with hexane/ethyl acetate gradients typically provides effective purification of intermediates and the final product.

  • Stereochemical analysis : HPLC with chiral stationary phases or NMR with chiral shift reagents should be employed to verify the stereochemical outcome of reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(4-fluorophenyl)cyclopropanecarboxylic acid.

    Reduction: Formation of 2-(4-fluorophenyl)cyclopropanemethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-, the following structurally related compounds are analyzed:

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Substituents Functional Group Stereochemistry Molecular Formula Key Data
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel- (9CI) (372183-91-0) 4-Fluorophenyl Aldehyde (1R,2R)-rel C₁₀H₉FO₂ Noted for chiral synthesis intermediates; lacks explicit physical data in evidence.
Cyclopropanecarboxaldehyde, 2-cyclohexyl-, (1R,2R)-rel- (9CI) (190005-03-9) Cyclohexyl Aldehyde (1R,2R)-rel C₁₀H₁₆O Higher hydrophobicity due to cyclohexyl group; used in agrochemical precursors.
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, (1R,2S)-rel- (9CI) (187335-58-6) Benzyl Aldehyde (1R,2S)-rel C₁₁H₁₂O Benzyl group increases steric bulk; IR data unavailable.
rel-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid (175275-74-8) 4-Fluorophenyl Carboxylic acid (1R,2R)-rel C₁₀H₉FO₂ Mp: ~64–66°C (analogous acid); higher polarity due to -COOH group.
2-(2-Fluorophenyl)cyclopropanecarboxaldehyde, (1R,2R)-rel- (9CI) (372183-91-0 analog) 2-Fluorophenyl Aldehyde (1R,2R)-rel C₁₀H₉FO₂ Ortho-fluorine may distort aromatic ring geometry, altering reactivity.

Key Findings :

Ortho- vs. para-fluorophenyl isomers (e.g., 2-fluorophenyl vs. 4-fluorophenyl) differ in steric and electronic profiles. Para-substitution allows symmetric resonance stabilization, while ortho-substitution introduces steric hindrance .

Functional Group Impact :

  • Aldehydes (target compound) are more reactive toward nucleophilic additions (e.g., Grignard reactions) than carboxylic acids (e.g., 175275-74-8), which are prone to deprotonation or esterification .
  • Carboxylic acid derivatives (e.g., 175275-74-8) exhibit higher melting points (~64–66°C) due to hydrogen bonding, whereas aldehydes may remain liquid at room temperature .

Stereochemical Considerations :

  • The (1R,2R)-rel configuration in the target compound contrasts with (1R,2S)-rel diastereomers (e.g., 187335-58-6). Such differences can lead to divergent biological activities or crystallization behaviors .

Aldehydes may require oxidation of alcohols or protective group strategies, which are less documented in the provided data.

Biological Activity

Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) is an organic compound with a unique structure that includes a cyclopropane ring and a para-fluorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant studies.

  • Molecular Formula : C10H9FO
  • Molecular Weight : 164.18 g/mol
  • CAS Number : 372183-93-2

The structural formula can be represented as follows:

CyclopropanecarboxaldehydeCyclic Structure with Aldehyde and Fluorophenyl Substituent\text{Cyclopropanecarboxaldehyde}\rightarrow \text{Cyclic Structure with Aldehyde and Fluorophenyl Substituent}

Synthesis Methods

Various synthetic routes have been explored for the preparation of Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-. These include:

  • Cyclopropanation Reactions : Utilizing alkenes and diazo compounds.
  • Functional Group Transformations : Modifying existing cyclopropane derivatives to introduce the aldehyde group.
  • Fluorination Techniques : Incorporating fluorine into the phenyl ring via electrophilic aromatic substitution.

Anticonvulsant Properties

Research has indicated that compounds similar to Cyclopropanecarboxaldehyde exhibit anticonvulsant properties. Studies involving thiazole derivatives containing cyclopropane fragments have shown significant anticonvulsant activity in mouse models, suggesting that cyclopropane-containing structures may enhance therapeutic efficacy against seizures .

Antifungal Activity

The compound's structural features may also contribute to antifungal activity. For instance, certain derivatives have demonstrated potent inhibition against Candida species and Toxoplasma gondii at non-cytotoxic concentrations . Molecular docking studies suggest that these compounds may target specific enzymes involved in fungal metabolism.

Interaction with Biological Targets

Interaction studies are crucial for understanding the biological effects of Cyclopropanecarboxaldehyde. Investigations typically focus on:

  • Enzyme Inhibition : Assessing how the compound interacts with various enzymes.
  • Receptor Binding : Evaluating binding affinities to neurotransmitter transporters such as DAT (Dopamine Transporter) and SERT (Serotonin Transporter).

Study on Anticonvulsant Activity

In a study assessing the anticonvulsant properties of cyclopropane derivatives, compounds incorporating the cyclopropane ring showed promising results in reducing seizure activity without impairing motor skills . The study highlighted the potential of these compounds in developing new anticonvulsants.

Antifungal Efficacy Analysis

Another research effort focused on evaluating the antifungal efficacy of cyclopropane-containing compounds against clinical isolates of Candida spp. Results indicated significant inhibition at concentrations that did not exhibit cytotoxic effects on mammalian cells . This suggests a favorable therapeutic window for these compounds.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
Cyclopropanecarboxaldehyde, 2-phenylC10H10OLacks fluorine substitution; potential for different biological activity.
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamideC10H8F2NContains two fluorine atoms; may exhibit enhanced lipophilicity.
(1R,2R)-2-(4-Fluorophenyl)cyclopentanamineC10H12FNSimilar phenyl substitution but with a cyclopentane ring; different reactivity profile.

This table illustrates the diversity among structurally similar compounds and their potential implications for biological activity.

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